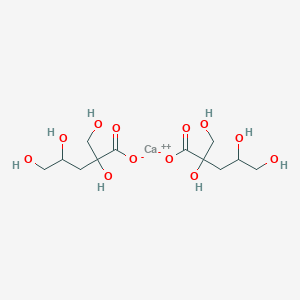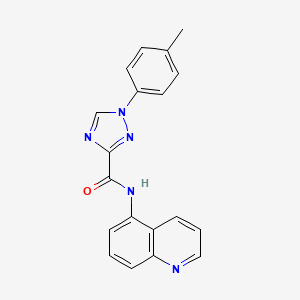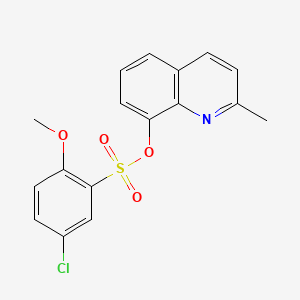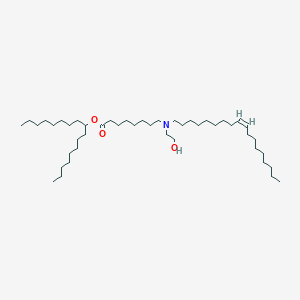![molecular formula C17H14FIO4 B15282654 (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid is a complex organic compound characterized by its unique structural components, including a fluorobenzyl group, an iodine atom, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the fluorobenzyl ether: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the ether linkage.
Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or a similar methylating agent.
Propenoic acid formation: The final step involves the formation of the propenoic acid moiety through a condensation reaction, often using a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alkane or alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluorobenzoate: Similar in having a fluorobenzyl group but lacks the iodine and propenoic acid moieties.
2-Chloro-4,5-difluorobenzoic acid: Contains fluorine and a carboxylic acid group but differs in the overall structure and functional groups.
Uniqueness
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields.
Propriétés
Formule moléculaire |
C17H14FIO4 |
|---|---|
Poids moléculaire |
428.19 g/mol |
Nom IUPAC |
(E)-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14FIO4/c1-22-15-9-12(4-7-16(20)21)8-14(19)17(15)23-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
Clé InChI |
GWXZATDJCJOKKY-QPJJXVBHSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OCC2=CC=C(C=C2)F |
SMILES canonique |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)OCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)

![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)


![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282598.png)
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)

![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)
![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)

![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
